molecular formula C24H29N5O3 B1682817 Valsartan CAS No. 137862-53-4

Valsartan

Cat. No.: B1682817
CAS No.: 137862-53-4
M. Wt: 435.5 g/mol
InChI Key: ACWBQPMHZXGDFX-QFIPXVFZSA-N
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Description

Valsartan is a medication primarily used to treat high blood pressure, heart failure, and diabetic kidney diseaseBy blocking the effects of angiotensin II, this compound helps to relax blood vessels, thereby lowering blood pressure and improving blood flow .

Mechanism of Action

Mode of Action

Valsartan selectively binds to the AT1 receptor, preventing the protein angiotensin II from binding and exerting its hypertensive effects . Angiotensin II is a potent vasoconstrictor that also stimulates the synthesis and release of aldosterone, a hormone that promotes sodium and water retention . By blocking the action of angiotensin II, this compound reduces vasoconstriction, decreases aldosterone levels, and promotes the excretion of sodium, leading to a reduction in blood pressure .

Biochemical Pathways

this compound’s action on the RAAS pathway leads to several downstream effects. It inhibits the negative regulatory feedback within the RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . This compound also modulates lipid metabolism pathways, affecting the levels of triglycerides and high-density lipoprotein cholesterol . Furthermore, it has been shown to modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival .

Pharmacokinetics

The peak concentration of this compound in plasma occurs 2 to 4 hours after dosing . The area under the curve (AUC) and maximum concentration (Cmax) values of this compound are approximately linearly dose-dependent over the therapeutic dosing range . This compound is eliminated mainly through the biliary route, with about 30% excreted by the kidneys .

Action Environment

Environmental factors such as diet, lifestyle, and co-existing medical conditions can influence the action, efficacy, and stability of this compound. For instance, high salt intake may reduce the antihypertensive effect of this compound. Additionally, the presence of renal or hepatic impairment may affect the metabolism and excretion of this compound, potentially requiring dose adjustments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valsartan involves several key steps. One common method includes the following:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar steps as described above but optimized for efficiency and yield. The process includes rigorous quality control measures to ensure the purity and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Valsartan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Hydrolysis: Strong acids or bases such as hydrochloric acid or sodium hydroxide.

    Photocatalytic Degradation: Titanium dioxide under UV light.

Major Products Formed:

Scientific Research Applications

Valsartan has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Losartan
  • Candesartan
  • Irbesartan
  • Telmisartan
  • Olmesartan

Properties

IUPAC Name

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023735
Record name Valsartan
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Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valsartan
Source Human Metabolome Database (HMDB)
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Boiling Point

83-88
Record name Valsartan
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Solubility

soluble in ethanol, DMSO, and dimethyl formamide at 30 mg/mL, Soluble in ethanol and methanol, 2.34e-02 g/L
Record name Valsartan
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Record name VALSARTAN
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Record name Valsartan
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Valsartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which selectively bind to angiotensin receptor 1 (AT1) and prevent angiotensin II from binding and exerting its hypertensive effects. These include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium among others. Overall, valsartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Valsartan also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and prevent ventricular hypertrophy. The angiotensin-converting enzyme inhibitor (ACEI) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibits the conversion of angiotensin I to angiotensin II by inhibiting the ACE enzyme but does not prevent the formation of all angiotensin II. ARB activity is unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. Valsartan is commonly used for the management of hypertension, heart failure, and type 2 diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as valsartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. Valsartan also slows the progression of diabetic nephropathy due to its renoprotective effects. Improvements in chronic kidney disease with valsartan include both clinically and statistically significant decreases in urinary albumin and protein excretion in patients diagnosed with type 2 diabetes and in nondiabetic patients diagnosed with chronic kidney disease. Valsartan also binds to the AT2 receptor, however AT2 is not known to be associated with cardiovascular homeostasis like AT1. Valsartan has about 20,000-fold higher affinity for the AT1 receptor than for the AT2 receptor. The increased plasma levels of angiotensin II following AT1 receptor blockade with valsartan may stimulate the unblocked AT2 receptor., Valsartan, a nonpeptide tetrazole derivative, is an angiotensin II type 1 (AT1) receptor antagonist. Valsartan has pharmacologic actions similar to those of losartan; however, unlike losartan, valsartan is not a prodrug and its pharmacologic activity does not depend on hydrolysis in the liver. Valsartan blocks the physiologic actions of angiotensin II, including vasoconstrictor and aldosterone-secreting effects, by selectively inhibiting access of angiotensin II to AT1 receptors within many tissues, including vascular smooth muscle and the adrenal gland. By comparison, angiotensin-converting enzyme (ACE, kininase II) inhibitors block the conversion of angiotensin I to angiotensin II; however, the blockade of angiotensin II production by ACE inhibitors is not complete since the vasopressor hormone can be formed via other enzymes that are not blocked by ACE inhibitors. Because valsartan, unlike ACE inhibitors, does not inhibit ACE, the drug does not interfere with response to bradykinins and substance P; a beneficial consequence is the absence of certain ACE inhibitor-induced adverse effects (e.g., cough), but possible renal and/or cardioprotective effects may be sacrificed. Valsartan also does not interfere with angiotensin II synthesis., Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium. Diovan (valsartan) blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland. Its action is therefore independent of the pathways for angiotensin II synthesis. There is also an AT2 receptor found in many tissues, but AT2 is not known to be associated with cardiovascular homeostasis. Valsartan has much greater affinity (about 20,000-fold) for the AT1 receptor than for the AT2 receptor. The increased plasma levels of angiotensin II following AT1 receptor blockade with valsartan may stimulate the unblocked AT2 receptor. The primary metabolite of valsartan is essentially inactive with an affinity for the AT1 receptor about one-200th that of valsartan itself. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is widely used in the treatment of hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because valsartan does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Valsartan does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and angiotensin II circulating levels do not overcome the effect of valsartan on blood pressure., Recent studies demonstrated that the antihypertensive drug valsartan improved spatial and episodic memory in mouse models of Alzheimer's Disease (AD) and human subjects with hypertension. However, the molecular mechanism by which valsartan can regulate cognitive function is still unknown. The effect of valsartan on dendritic spine formation in primary hippocampal neurons, which is correlated with learning and memory /was investigated/. /It was/ found that valsartan promotes spinogenesis in developing and mature neurons. In addition, /it was found/ that valsartan increases the puncta number of PSD-95 and trends toward an increase in the puncta number of synaptophysin. Moreover, valsartan increased the cell surface levels of AMPA receptors and selectively altered the levels of spinogenesis-related proteins, including CaMKIIa and phospho-CDK5. These data suggest that valsartan may promote spinogenesis by enhancing AMPA receptor trafficking and synaptic plasticity signaling., The mechanisms underlying the myocardial protection of valsartan against ischemia/reperfusion (I/R) injury are complicated and remain unclear. The aim of this study was to investigate whether autophagy machinery was involved in the protection against I/R injury that is induced by valsartan. In vivo rat hearts were subjected to ischemia by 30 min ligation of the left anterior descending coronary artery, followed by a 120 min reperfusion. 3-methyladenine (3-MA), a specific inhibitor on autophagic sequestration, was used to inhibit autophagy. The hemodynamics, infarct size of the ventricle and LC3B protein were measured. Western blot analysis was performed to investigate the mechanism by which autophagy was induced by valsartan. Valsartan preconditioning resulted in a significant decrease in infarct size and induced autophagy in the rat heart subjected to I/R injury. The hemodynamics assay showed that the valsartan-induced cardiac functional recovery was attenuated by 3-MA. By contrast, 3-MA decreased the improvement induced by valsartan on the histology and infarction of the rat heart subjected to I/R injury. Valsartan preconditioning induced autophagy via the AKT/mTOR/S6K pathway, independent of Beclin1. In conclusion, valsartan preconditioning induced autophagy via the AKT/mTOR/S6K pathway, which contributed to the myocardial protection against I/R injury., For more Mechanism of Action (Complete) data for VALSARTAN (18 total), please visit the HSDB record page.
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Color/Form

White to practically white fine powder, Crystals from diisopropyl ether

CAS No.

137862-53-4
Record name Valsartan
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Melting Point

116-117 °C, 116 - 117 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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